

Application Notes and Protocols: MOTS-c in the Study of Aging and Longevity

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Compound of Interest

Compound Name: MOTS-c(Human) Acetate

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Introduction

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a significant factor in aging and longevity research.[1][2] Functioning as a mitokine, MOTS-c is released by mitochondria and acts systemically to regulate metabolic homeostasis.[3][4][5] Its expression levels have been shown to decline with age, and preclinical studies suggest that supplementation with MOTS-c can ameliorate age-related functional decline, positioning it as a promising therapeutic target for age-related diseases.[1][2][6]

These application notes provide a summary of the key findings on MOTS-c in the context of aging, detailed protocols for in vivo and in vitro studies, and visualizations of its signaling pathways.

Key Findings and Quantitative Data

MOTS-c has demonstrated significant positive effects on various age-related physiological and pathological conditions. The following tables summarize the quantitative data from key preclinical studies.

Table 1: Effects of MOTS-c on Physical Performance in Aged Mice

Parameter	Mouse Strain & Age	MOTS-c Dosage & Duration	Outcome	Reference
Treadmill Running Time	C57BL/6N, 22 months	15 mg/kg/day IP for 2 weeks	2-fold increase compared to untreated old mice.	[1]
Treadmill Running Distance	C57BL/6N, 22 months	15 mg/kg/day IP for 2 weeks	2.16-fold increase compared to untreated old mice.	[1]
Grip Strength	C57BL/6N, >30 months	15 mg/kg, 3x/week, late-life intermittent treatment	Significant improvement (P = 0.000078).	[7]
Gait (Stride Length)	C57BL/6N, >30 months	15 mg/kg, 3x/week, late-life intermittent treatment	Significant improvement (P = 0.0038).	[7]
60-second Walking Test	C57BL/6N, >30 months	15 mg/kg, 3x/week, late-life intermittent treatment	Significant improvement (P = 0.0428).	[7]

Table 2: Effects of MOTS-c on Metabolic Health in Aged and Diet-Induced Obese Mice

Parameter	Mouse Strain & Condition	MOTS-c Dosage & Duration	Outcome	Reference
Insulin Sensitivity (Whole Body)	C57BL/6, High-Fat Diet	5 mg/kg/day IP for 7 days	Significant improvement in glucose infusion rate during euglycemic-hyperinsulinemic clamp.	[8]
Insulin-Stimulated Glucose Uptake (Soleus Muscle)	C57BL/6, 12 months old	5 mg/kg/day IP for 7 days	Restored to levels seen in young (3-month-old) mice.	[6][8]
Body Weight	CD-1, High-Fat Diet	0.5 mg/kg/day IP	Prevention of diet-induced obesity.	[8]
Blood Glucose Levels	C57BL/6N, >30 months	15 mg/kg, 3x/week, late-life intermittent treatment	Significant reduction ($P = 0.0397$).	[7]
Hepatic Lipid Accumulation	CD-1, High-Fat Diet	0.5 mg/kg/day IP	Dramatically reduced.	[8]

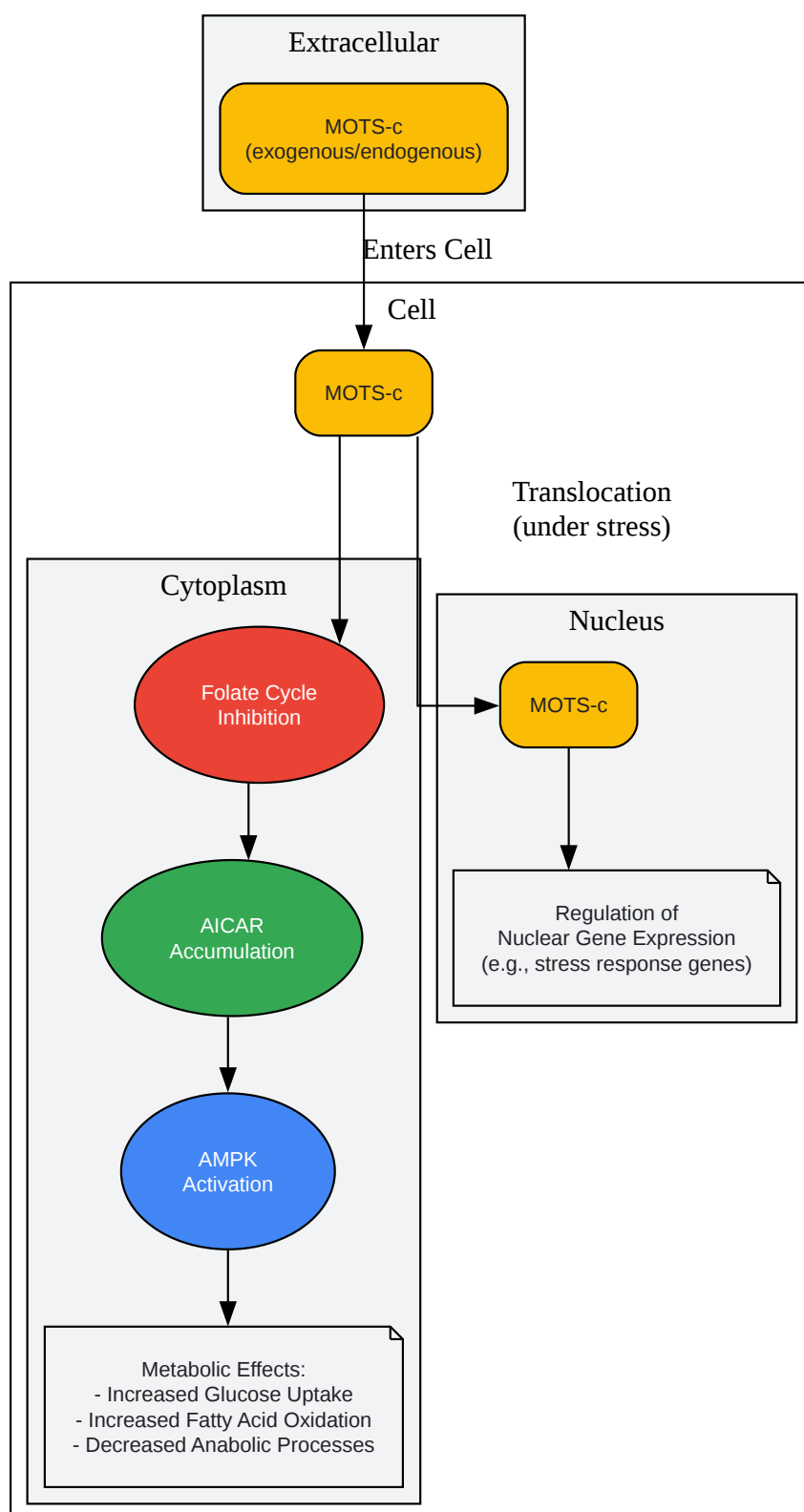
Table 3: Effects of MOTS-c on Bone Health in Ovariectomized Mice

Parameter	Mouse Strain & Condition	MOTS-c Dosage & Duration	Outcome	Reference
Bone Loss	C57BL/6 female, Ovariectomized (8 weeks old)	Not specified	Significantly reduced bone loss by suppressing osteoclast formation.	[2]
Osteoclast Formation	In vitro	50 μ M	Number of osteoclasts per well reduced from 105 ± 5 (control) to 15 ± 5 .	

Signaling Pathways and Mechanisms of Action

MOTS-c exerts its effects through various signaling pathways, primarily by activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[9] Under metabolic stress, MOTS-c can translocate to the nucleus and regulate the expression of genes involved in metabolic adaptation and stress responses.[2]

MOTS-c Signaling Pathway



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Caption: MOTS-c signaling pathway leading to metabolic regulation and gene expression changes.

Experimental Protocols

The following are detailed protocols for key experiments cited in MOTS-c research.

Protocol 1: In Vivo Administration of MOTS-c in Aged Mice

1.1. Peptide Preparation and Handling:

- **Reconstitution:** Reconstitute lyophilized MOTS-c powder with sterile 0.9% saline or bacteriostatic water. For a 10 mg vial, inject 2.0 mL of bacteriostatic water to achieve a concentration of 5 mg/mL.[\[10\]](#) Gently swirl the vial to dissolve the powder; do not shake vigorously.[\[10\]](#)
- **Storage:** Store lyophilized MOTS-c at -20°C.[\[11\]](#) After reconstitution, store the solution at 2-8°C and use within 30 days for optimal potency.[\[10\]](#) For long-term storage of the reconstituted peptide, it is recommended to make single-use aliquots and freeze them at -20°C.
- **Administration:** Administer MOTS-c via intraperitoneal (IP) or subcutaneous (SQ) injection. For IP injections, restrain the mouse and inject into the lower abdominal quadrant at a 30-45 degree angle, aspirating to ensure no fluid is drawn back. For SQ injections, lift the skin to form a tent and insert the needle at the base.

1.2. Dosing and Treatment Schedule:

- **For Physical Performance Studies:** Administer MOTS-c at a dose of 15 mg/kg body weight daily via IP injection for 2 weeks.[\[1\]](#)[\[7\]](#)
- **For Longevity and Healthspan Studies:** Administer MOTS-c at a dose of 15 mg/kg body weight via IP injection, 3 times per week, starting in late life (e.g., 23.5 months of age).[\[7\]](#)
- **For Metabolic Studies in Aged Mice:** Administer MOTS-c at a dose of 5 mg/kg body weight daily via IP injection for 7 days.[\[8\]](#)

Protocol 2: Assessment of Physical Performance in Mice

2.1. Treadmill Test:

- **Acclimation:** Acclimate mice to the treadmill for 10 minutes on two consecutive days before the test.
- **Protocol:**
 - Stage 1: 5-minute run at 13 m/min.
 - Stage 2: Increase speed by 2 m/min every 2 minutes until the mouse is exhausted.
 - Exhaustion is defined as the inability of the mouse to remain on the treadmill despite gentle prodding.
- **Data Collection:** Record the total running time and distance for each mouse.

2.2. Rotarod Test:

- **Acclimation:** Acclimate mice to the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes on two consecutive days.
- **Protocol:**
 - Place the mouse on the rotating rod.
 - The speed of the rotation should gradually increase from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a period of 5 minutes.
- **Data Collection:** Record the latency to fall from the rod. Perform three trials with a rest period of at least 15 minutes between each trial and average the results.

2.3. Grip Strength Test:

- **Apparatus:** Use a grip strength meter with a wire grid.
- **Protocol:**

- Allow the mouse to grasp the grid with its forelimbs.
- Gently pull the mouse away from the grid by its tail in a horizontal plane.
- The meter will record the peak force exerted by the mouse.
- Data Collection: Perform three to five trials and average the results.

Protocol 3: Assessment of Metabolic Parameters in Mice

3.1. Glucose Tolerance Test (GTT):

- Fasting: Fast mice overnight (approximately 16-18 hours) with free access to water.[\[12\]](#)
- Baseline Measurement: Measure baseline blood glucose from a tail snip using a glucometer.
- Glucose Administration: Administer a bolus of glucose (1 g/kg body weight) via oral gavage or IP injection.[\[8\]](#)[\[13\]](#)
- Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.[\[14\]](#)
- Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC).

3.2. Insulin Tolerance Test (ITT):

- Fasting: Fast mice for 4-6 hours.[\[15\]](#)
- Baseline Measurement: Measure baseline blood glucose from a tail snip.
- Insulin Administration: Administer human insulin (0.75-1.2 U/kg body weight) via IP injection.[\[15\]](#)[\[16\]](#)
- Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes post-insulin injection.
- Data Analysis: Plot blood glucose levels over time.

Protocol 4: In Vitro Studies with C2C12 Myotubes

4.1. Cell Culture and Differentiation:

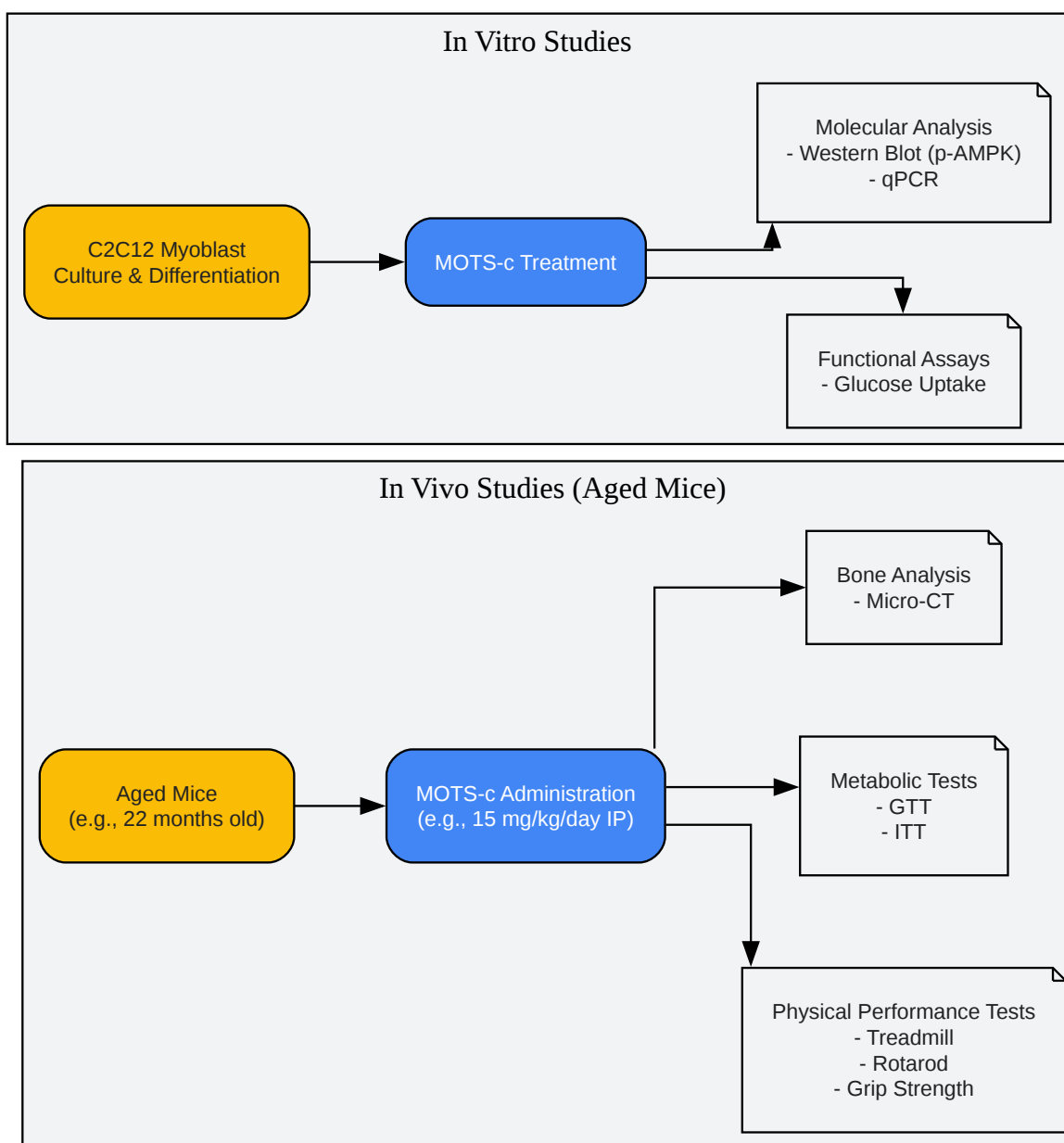
- Cell Line: C2C12 mouse myoblasts.
- Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
- Myotube Formation: Differentiated myotubes will form within 4-6 days.

4.2. MOTS-c Treatment and Analysis:

- Treatment: Treat differentiated myotubes with varying concentrations of MOTS-c (e.g., 1-10 μ M) for a specified duration (e.g., 24 hours).
- Glucose Uptake Assay:
 - Starve myotubes in serum-free medium for 2-4 hours.
 - Treat with MOTS-c as described above.
 - Add 2-deoxy-D-[3 H]glucose and incubate for 10-15 minutes.
 - Wash cells with ice-cold PBS and lyse with NaOH.
 - Measure radioactivity using a scintillation counter.
- Western Blot Analysis for p-AMPK:
 - Lyse cells and determine protein concentration.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

- Incubate with HRP-conjugated secondary antibodies.
- Detect chemiluminescence and quantify band intensities.

Experimental Workflow Visualization



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Caption: General experimental workflow for studying MOTS-c in aging research.

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